GT 949

Description

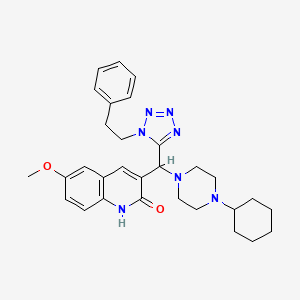

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GT 949

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT 949 is a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), a critical protein responsible for the reuptake of glutamate from the synaptic cleft.[1][2][3][4][5] By enhancing the function of EAAT2, this compound effectively reduces extracellular glutamate levels, a mechanism with significant therapeutic potential in various neurological disorders characterized by excitotoxicity. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on glutamate transport kinetics, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Positive Allosteric Modulation of EAAT2

This compound functions as a positive allosteric modulator of EAAT2. This means it binds to a site on the EAAT2 protein that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter, leading to an enhanced rate of glutamate translocation across the cell membrane without directly competing with the natural substrate. This allosteric mechanism allows for a nuanced modulation of glutamate transport, preserving the endogenous patterns of synaptic transmission while increasing the overall efficiency of glutamate clearance.

Signaling Pathway of this compound Action

Caption: this compound binds to an allosteric site on the EAAT2 transporter, enhancing its glutamate translocation rate.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound as an EAAT2 modulator.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type | Reference |

| EC50 | 0.26 ± 0.03 nM | COS-7 cells transfected with EAAT2 | |

| Vmax Increase | ~47% | EAAT2-transfected cells | |

| Glutamate Uptake Enhancement | ~58% | Cultured Astrocytes |

Table 2: Selectivity of this compound

| Transporter | Effect | Reference |

| EAAT1 | No effect | |

| EAAT3 | No effect | |

| Dopamine Transporter (DAT) | No significant effect | |

| Serotonin Transporter (SERT) | No significant effect | |

| Norepinephrine Transporter (NET) | No significant effect | |

| NMDA Receptors | No significant effect |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Glutamate Uptake Assays in Transfected COS-7 Cells

This protocol is central to determining the potency and selectivity of this compound.

Caption: Workflow for determining the effect of this compound on glutamate uptake in transfected COS-7 cells.

-

Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with plasmid DNA encoding for human EAAT1, EAAT2, or EAAT3. An empty vector is used as a negative control.

-

Compound Incubation: The transfected cells are incubated with various concentrations of this compound for 10 minutes at 37°C.

-

Radiolabeled Glutamate Uptake: Following incubation with this compound, 50 nM of 3H-L-glutamate is added, and the uptake is allowed to proceed for 5 minutes.

-

Data Analysis: The amount of radiolabeled glutamate taken up by the cells is quantified using a scintillation counter. The results are normalized to the uptake observed in the vehicle-treated control cells to determine the percentage of enhancement. The EC50 value is calculated from the dose-response curves.

Glutamate Uptake Kinetics

To understand how this compound affects the transport process, glutamate uptake kinetics are evaluated.

-

Experimental Setup: EAAT2-transfected cells are used.

-

Kinetic Assay: The uptake of varying concentrations of 3H-L-glutamate is measured in the presence or absence of a fixed concentration of this compound.

-

Data Analysis: The Michaelis-Menten constant (KM) and the maximum velocity (Vmax) of glutamate transport are determined by fitting the data to the Michaelis-Menten equation. A noncompetitive mechanism is indicated by an increase in Vmax with no significant change in KM.

In Vitro Neuroprotection Assay

The neuroprotective effects of this compound are assessed in an in vitro model of excitotoxicity.

-

Cell Culture: Primary neuronal cultures or a relevant neuronal cell line are used.

-

Excitotoxic Insult: Excitotoxicity is induced by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.

-

Treatment: Cells are co-treated with the excitotoxic agent and varying concentrations of this compound.

-

Viability Assessment: Cell viability is measured using a standard assay (e.g., MTT assay) to determine the protective effect of this compound against glutamate-induced cell death.

Molecular Interactions and Binding Site

Site-directed mutagenesis and computational docking studies have provided insights into the potential binding site of this compound on the EAAT2 transporter. These studies suggest that this compound interacts with residues located at the interface between the trimerization and transport domains of the protein. Specifically, residues S465 and W472 have been identified as important for the action of this compound. The enantiomer GT949A was found to be 22-fold more potent than the GT949B enantiomer, providing strong evidence for a specific and chiral interaction within the allosteric binding pocket.

Logical Relationship of Binding and Function

Caption: The binding of this compound to specific residues on EAAT2 initiates a cascade leading to enhanced glutamate uptake and neuroprotection.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of EAAT2. Its mechanism of action, characterized by a noncompetitive enhancement of glutamate transport, offers a promising therapeutic strategy for neurological disorders associated with glutamate excitotoxicity. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other EAAT2 modulators.

References

An In-depth Technical Guide to the EAAT2 Modulator GT 949

Executive Summary: GT 949 is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2).[1][2] EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in numerous neurological disorders.[3][4] Preclinical research has demonstrated that this compound enhances the maximal transport rate of glutamate without affecting the transporter's affinity for its substrate. This activity translates to neuroprotective effects in cellular models of glutamate-induced excitotoxicity. However, recent studies have presented conflicting data, failing to reproduce the EAAT2 activation, which necessitates further investigation. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, efficacy data, and the detailed experimental protocols used in its evaluation.

Introduction: Glutamate Homeostasis and the Role of EAAT2

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). Its precise regulation is critical for normal synaptic transmission, plasticity, and overall neuronal health. Dysfunction in glutamate clearance leads to its accumulation in the synapse, overstimulation of glutamate receptors (particularly NMDA receptors), and subsequent neuronal damage or death—a phenomenon known as excitotoxicity.

The excitatory amino acid transporter (EAAT) family plays a pivotal role in maintaining low extracellular glutamate concentrations. Of the five subtypes, EAAT2 (also known as GLT-1 in rodents) is predominantly expressed on astrocytes and is responsible for approximately 90% of all glutamate uptake in the brain. Consequently, enhancing EAAT2 function is a promising therapeutic strategy for neurological conditions associated with excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases. This compound emerged from virtual screening efforts as a potential therapeutic agent designed to selectively enhance EAAT2 activity.

Compound Profile: this compound

This compound is a quinoline-2-one derivative with the following chemical properties.

| Property | Value | Citations |

| IUPAC Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | |

| CAS Number | 460330-27-2 | |

| Molecular Formula | C30H37N7O2 | |

| Molecular Weight | 527.66 g/mol | |

| Appearance | Solid Powder |

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of EAAT2. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the transporter. This binding event induces a conformational change that enhances the transporter's function.

Kinetic analysis has shown that this compound increases the maximum transport velocity (Vmax) of glutamate uptake by EAAT2 without significantly altering the Michaelis constant (Km), which represents the transporter's affinity for glutamate. This noncompetitive mode of action confirms its role as a PAM, effectively increasing the efficiency of glutamate clearance from the synapse once the transporter is saturated.

Figure 1: Mechanism of EAAT2 Positive Allosteric Modulation by this compound.

In Vitro Efficacy and Potency

The potency of this compound has been quantified in various cellular systems, revealing nanomolar to sub-nanomolar activity. The compound was initially developed as a racemic mixture, and subsequent chiral separation showed that one enantiomer, GT 949A, is significantly more potent.

| Assay System | Compound | Parameter | Value | Citations |

| EAAT2-transfected COS-7 Cells | Racemic this compound | EC50 | 0.26 ± 0.03 nM | |

| GT 949A (enantiomer) | EC50 | 0.041 ± 0.01 nM | ||

| GT 949B (enantiomer) | EC50 | 0.89 ± 0.42 nM | ||

| Cultured Primary Astrocytes | Racemic this compound | EC50 | 1.0 ± 0.07 nM | |

| GT 949A (enantiomer) | EC50 | 0.5 ± 0.04 nM | ||

| GT 949B (enantiomer) | EC50 | 15 ± 1.3 nM | ||

| EAAT2-transfected COS-7 Cells | Racemic this compound | Vmax Increase | ~47% | |

| Racemic this compound | Glutamate Removal Rate | ~70% increase | ||

| Cultured Primary Astrocytes | Racemic this compound | Glutamate Uptake | ~58% enhancement |

Neuroprotective Effects in Excitotoxicity Models

The primary therapeutic potential of an EAAT2 PAM lies in its ability to protect neurons from glutamate-induced excitotoxicity. In vitro studies have confirmed this neuroprotective capacity for this compound.

| Model | Insult | This compound Conc. | Outcome | Citations |

| Neuron-glia co-culture | Acute Glutamate | 10 nM | Neuronal survival increased to ~78% of baseline | |

| Acute Glutamate | 100 nM | Neuronal survival increased to ~97% of baseline | ||

| Neuron-glia co-culture | Oxidative Stress (H2O2) | 10 - 100 nM | No neuroprotection observed |

The lack of protection in the oxidative stress model is hypothesized to be due to direct damage to the glutamate transporters themselves, rendering them unresponsive to modulation. The neuroprotective effect against glutamate insult is dependent on active transport, as co-treatment with the EAAT inhibitor TBOA abolishes the protective effect of this compound.

References

The Selectivity Profile of GT 949: A Potent and Selective Positive Allosteric Modulator of Excitatory Amino Acid Transporter 2 (EAAT2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GT 949, a novel small molecule modulator of Excitatory Amino Acid Transporters (EAATs). This compound has emerged as a highly potent and selective positive allosteric modulator (PAM) of EAAT2, the primary glutamate transporter in the mammalian central nervous system.[1][2][3][4] This document summarizes the quantitative data on its subtype selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflow.

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the brain, and its extracellular concentrations are tightly regulated by EAATs. Dysfunction of these transporters, particularly EAAT2, is implicated in a variety of neurological disorders characterized by excitotoxicity, including stroke, epilepsy, and neurodegenerative diseases. This compound is a positive allosteric modulator that enhances the glutamate transport capacity of EAAT2 without directly competing with glutamate. This selective enhancement of EAAT2 function presents a promising therapeutic strategy for mitigating glutamate-induced neuronal damage.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for EAAT subtypes has been quantitatively assessed, demonstrating a significant preference for EAAT2. The compound shows no modulatory effect on EAAT1 and EAAT3 subtypes. The key quantitative metrics are summarized in the table below.

| Parameter | EAAT1 | EAAT2 | EAAT3 | Reference |

| EC₅₀ (nM) | No effect | 0.26 ± 0.03 | No effect | |

| EC₅₀ (nM) - Racemic Mixture | No effect | ~0.26 | No effect | |

| EC₅₀ (nM) - GT 949A (Enantiomer) | No effect | 0.041 ± 0.01 | No effect | |

| EC₅₀ (nM) - GT 949B (Enantiomer) | No effect | 0.89 ± 0.42 | No effect | |

| Vₘₐₓ Increase | N/A | ~47% - 70% | N/A | |

| Kₘ | N/A | No significant change | N/A |

EC₅₀: Half maximal effective concentration; Vₘₐₓ: Maximum transport rate; Kₘ: Michaelis constant (substrate affinity); N/A: Not applicable.

It is important to note that a recent study was unable to replicate the EAAT2 activating effects of this compound under their specific experimental conditions, suggesting that the observed activity may be sensitive to the assay setup.

Experimental Protocols

The determination of the selectivity profile of this compound primarily relies on in vitro glutamate uptake assays using mammalian cell lines transiently expressing specific human EAAT subtypes.

Cell Culture and Transfection

-

Cell Line: COS-7 cells are commonly used due to their low endogenous EAAT expression.

-

Transfection: Cells are transiently transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3. An empty vector is used as a negative control. Transfection is typically performed 24-48 hours prior to the uptake assay.

Glutamate Uptake Assay

This assay measures the rate of radiolabeled glutamate uptake into the transfected cells.

-

Cell Plating: Transfected cells are seeded into 24-well or 48-well plates.

-

Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of ³H-L-glutamate (e.g., 50 nM) to each well.

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular ³H-L-glutamate.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. Dose-response curves are generated by plotting the percentage of glutamate uptake enhancement against the concentration of this compound to determine the EC₅₀ value. For kinetic analysis, the assay is performed with varying concentrations of L-glutamate in the presence or absence of a fixed concentration of this compound to determine Vₘₐₓ and Kₘ values.

Visualizations

Experimental Workflow for EAAT Subtype Selectivity

The following diagram illustrates the general workflow for determining the subtype selectivity of a compound like this compound.

Caption: Experimental workflow for determining EAAT subtype selectivity.

Proposed Mechanism of this compound Action

The diagram below illustrates the proposed allosteric modulation of EAAT2 by this compound.

Caption: Proposed allosteric modulation of EAAT2 by this compound.

Conclusion

This compound is a groundbreaking research tool and a potential therapeutic lead that demonstrates high potency and selectivity for EAAT2. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamate clearance without directly interfering with substrate binding. The detailed experimental protocols and the clear quantitative selectivity profile provide a solid foundation for further investigation and development of EAAT2-targeted therapeutics. Future research should aim to further elucidate the precise binding site and the structural basis for its subtype selectivity, as well as to reconcile the differing experimental findings regarding its activity.

References

In-Depth Technical Guide to the Physicochemical Properties of GT 949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of GT 949, a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2). The information herein is intended to support research and development efforts by providing key data and experimental context.

Core Physicochemical and Pharmacological Data

The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | [1] |

| CAS Number | 460330-27-2 | [1][2] |

| Chemical Formula | C30H37N7O2 | |

| Molecular Weight | 527.66 g/mol | |

| Appearance | Solid | |

| Aqueous Solubility | 301 µg/mL | |

| Solubility in DMSO | Soluble to 100 mM (52.77 mg/mL) | |

| Storage Conditions | Dry, dark at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |

Table 2: Pharmacological Properties of this compound

| Property | Value | Source(s) |

| Target | Excitatory Amino Acid Transporter-2 (EAAT2) | |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | |

| EC50 | 0.26 nM | |

| Effect on Glutamate Transport | Enhances glutamate transport in a noncompetitive fashion, with an increase in Vmax of about 47% | |

| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3 | |

| Metabolic Stability (HLM, t1/2) | 5.5 min (Human Liver Microsomes) | |

| Metabolic Stability (MLM, t1/2) | <1.4 min (Mouse Liver Microsomes) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments related to the characterization of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is filtered or centrifuged to separate the solid phase from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve is used for accurate quantification.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

-

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Initiation of Reaction: The reaction is initiated by adding this compound (typically at a low micromolar concentration) to the pre-warmed incubation mixture.

-

Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) and intrinsic clearance (Clint).

Glutamate Uptake Assay in Cultured Astrocytes

This functional assay measures the ability of this compound to modulate the activity of EAAT2 in a cellular context.

-

Cell Culture: Primary astrocytes or a suitable cell line expressing EAAT2 (e.g., COS-7 cells transfected with the EAAT2 gene) are cultured in appropriate media and conditions.

-

Assay Buffer: A balanced salt solution (BSS) is prepared. To differentiate EAAT-mediated uptake from other mechanisms, assays can be performed in the presence and absence of sodium ions, as EAATs are sodium-dependent.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Initiation of Uptake: The uptake is initiated by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., [3H]L-glutamate).

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold BSS to remove extracellular radiolabeled glutamate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The radioactivity counts are normalized to the protein content of the cell lysates. The data is then plotted as glutamate uptake versus the concentration of this compound to determine the EC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental characterization.

Caption: Experimental workflow for a glutamate uptake assay.

Caption: Signaling pathway of this compound-mediated EAAT2 modulation.

References

GT 949: A Technical Overview of a Novel EAAT2 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT 949 is a novel, potent, and selective positive allosteric modulator (PAM) of the excitatory amino-acid transporter 2 (EAAT2), a critical protein for clearing glutamate from the synaptic cleft.[1][2][3] Dysfunction of EAAT2 has been linked to a variety of neurological disorders, making it a significant therapeutic target.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of key quantitative data. Recent conflicting findings regarding its activity are also discussed to provide a balanced perspective.

Discovery

This compound was identified through a virtual screening approach aimed at discovering novel allosteric modulators of EAAT2. This computational method led to the identification of several molecules, including this compound, which were subsequently synthesized and evaluated for their ability to modulate glutamate uptake in cells expressing EAAT2.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2. It enhances the transporter's activity by increasing the rate of glutamate translocation without affecting the substrate's binding affinity. This noncompetitive mode of action results in an increased maximum velocity (Vmax) of glutamate transport. Studies have shown that this compound is highly selective for EAAT2, with no significant effects on other glutamate transporter subtypes, such as EAAT1 and EAAT3, nor on other neurotransmitter transporters like DAT, SERT, and NET, or NMDA receptors.

Signaling Pathway

The proposed mechanism involves this compound binding to an allosteric site on the EAAT2 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that facilitates a more rapid translocation of glutamate across the cell membrane.

Caption: Proposed mechanism of this compound action on the EAAT2 transporter.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.26 nM | COS-7 cells expressing EAAT2 | |

| Vmax Increase | ~47% | EAAT2-transfected cells | |

| Glutamate Uptake Enhancement | ~58% | Cultured astrocytes |

| Transporter/Receptor | Activity | Reference |

| EAAT1 | No effect | |

| EAAT3 | No effect | |

| DAT, SERT, NET | No significant effect | |

| NMDA Receptors | No significant effect |

Experimental Protocols

Glutamate Uptake Assay in Transfected COS-7 Cells

This assay is used to determine the potency and efficacy of compounds on specific EAAT subtypes.

-

Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with cDNA encoding for human EAAT1, EAAT2, or EAAT3.

-

Compound Incubation: Transfected cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.

-

Glutamate Uptake: 3H-L-glutamate (50 nM) is added to the cells and incubated for 5 minutes.

-

Measurement: The reaction is stopped, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: Results are normalized to the percentage of control (vehicle-treated cells) and expressed as the mean ± SEM. EC50 values are calculated using non-linear regression.

Glutamate Uptake Kinetics

This experiment determines the effect of the compound on the kinetic parameters of glutamate transport.

-

Cell Preparation: EAAT2-transfected cells are prepared as described above.

-

Compound Pre-incubation: Cells are pre-incubated with a fixed concentration of this compound (e.g., 1 nM).

-

Kinetic Analysis: Varying concentrations of 3H-L-glutamate are added, and the initial rates of uptake are measured.

-

Data Analysis: The Michaelis-Menten kinetics model is used to calculate the KM and Vmax values. Statistical significance is assessed using one-way ANOVA followed by a post-hoc test.

Experimental Workflow

Caption: Workflow for in vitro glutamate uptake assays.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in in vitro models of excitotoxicity. In primary neuronal cultures subjected to glutamate-induced excitotoxicity, treatment with this compound led to increased neuronal survival. This effect is attributed to the enhanced clearance of excess glutamate from the extracellular space, thereby preventing overstimulation of glutamate receptors and subsequent cell death. However, this compound did not show neuroprotection in a model of oxidative stress, suggesting its protective effects are specific to glutamate-mediated toxicity.

Conflicting Findings and Future Directions

While the initial studies on this compound have shown promising results, a recent 2024 study has raised questions about its activity. This research, utilizing an impedance-based whole-cell assay and radioligand uptake assays, was unable to reproduce the activation of EAAT2 by this compound. The study suggests that the effects of this compound may be dependent on specific and difficult-to-reproduce assay conditions. Furthermore, no evidence of direct binding or stabilization of purified EAAT2 by this compound was observed in a thermal shift assay.

These conflicting findings highlight the need for further investigation to fully elucidate the pharmacological profile of this compound. Future research should focus on:

-

Independently replicating the initial findings under various experimental conditions.

-

Utilizing alternative and orthogonal assay systems to confirm EAAT2 modulation.

-

Conducting structural biology studies to identify the precise binding site and conformational changes induced by this compound.

-

Evaluating the in vivo efficacy of this compound in animal models of neurological disorders.

Conclusion

This compound is a pioneering molecule in the field of EAAT2 modulation, with initial studies demonstrating its potential as a potent and selective PAM with neuroprotective effects. However, the recent conflicting reports underscore the complexities of allosteric modulation and the importance of rigorous validation in drug discovery. Further research is imperative to clarify the mechanism of action and therapeutic potential of this compound and to guide the development of the next generation of EAAT2 modulators.

References

An In-Depth Technical Guide on the Core Role of EAAT2 in Glutamate Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), is essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a wide range of acute and chronic neurological disorders. The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1 in rodents, is the most abundant glutamate transporter in the brain and is primarily responsible for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[1] This technical guide provides a comprehensive overview of the critical role of EAAT2 in glutamate excitotoxicity, detailing its regulation, the molecular cascades it influences, and its potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways to support researchers and drug development professionals in this field.

Introduction to Glutamate Excitotoxicity

Glutamate excitotoxicity is a complex process of neuronal injury and death resulting from the excessive activation of glutamate receptors. Under normal physiological conditions, glutamate released into the synaptic cleft is rapidly cleared by EAATs, primarily EAAT2, which is predominantly expressed on astrocytes surrounding the synapse. This rapid uptake is crucial for terminating synaptic transmission and preventing the overstimulation of glutamate receptors.[1]

Dysfunction or downregulation of EAAT2 leads to the accumulation of glutamate in the extracellular space.[2] This sustained high concentration of glutamate excessively stimulates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on postsynaptic neurons. The overactivation of these receptors, particularly NMDA receptors with their high calcium (Ca2+) permeability, triggers a massive influx of Ca2+ into the neuron. This intracellular Ca2+ overload initiates a cascade of detrimental events, including:

-

Mitochondrial Dysfunction: Excessive Ca2+ uptake by mitochondria disrupts the electron transport chain, leading to energy failure and the generation of reactive oxygen species (ROS).

-

Activation of Degradative Enzymes: Elevated Ca2+ levels activate proteases (e.g., calpains), lipases, and nucleases that degrade essential cellular components.

-

Nitric Oxide Synthase (NOS) Activation: The activation of neuronal NOS produces nitric oxide (NO), which can react with ROS to form highly damaging peroxynitrite.

-

Apoptotic and Necrotic Cell Death: The culmination of these events leads to either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Glutamate excitotoxicity is implicated in the pathophysiology of numerous neurological disorders, including:

-

Amyotrophic Lateral Sclerosis (ALS)

-

Alzheimer's Disease

-

Parkinson's Disease

-

Huntington's Disease

-

Epilepsy

-

Stroke and Ischemia

-

Traumatic Brain Injury

The Central Role of EAAT2 in Preventing Excitotoxicity

EAAT2 is a sodium-dependent transporter that couples the uptake of one glutamate molecule to the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion. This process is electrogenic and crucial for maintaining a low baseline extracellular glutamate concentration, estimated to be as low as 25 nM. EAAT2 is responsible for approximately 90% of the total glutamate uptake in the brain, highlighting its indispensable role in neuronal protection.

A significant body of evidence from both human post-mortem studies and animal models demonstrates a strong correlation between reduced EAAT2 expression or function and neuronal damage in various neurological diseases. For instance, a loss of 30-95% of EAAT2 protein has been observed in the motor cortex and spinal cord of ALS patients. Similarly, decreased EAAT2 expression is found in the brains of individuals with Alzheimer's disease. Animal models lacking EAAT2 exhibit spontaneous lethal seizures and increased susceptibility to brain injury, further underscoring the transporter's neuroprotective function.

Regulation of EAAT2 Expression and Function

The expression and activity of EAAT2 are tightly regulated at multiple levels, offering several potential points for therapeutic intervention.

Transcriptional Regulation: The gene encoding EAAT2, SLC1A2, is subject to complex transcriptional control. Several transcription factors and signaling pathways have been identified as key regulators:

-

Nuclear Factor-kappa B (NF-κB): This pathway is a significant modulator of EAAT2 expression. Activation of NF-κB has been shown to increase EAAT2 transcription.

-

Yin Yang 1 (YY1): YY1 acts as a transcriptional repressor of EAAT2.

-

Epigenetic Modifications: DNA methylation and histone modifications also play a role in regulating EAAT2 expression. For example, hypermethylation of the EAAT2 promoter can lead to reduced expression.

Translational Regulation: Post-transcriptional mechanisms also control EAAT2 protein levels. The 5'-untranslated region (5'-UTR) of EAAT2 mRNA can influence its translational efficiency. Certain stressors and disease-associated insults can impair the translation of EAAT2 transcripts.

Post-Translational Modifications and Trafficking: The function of EAAT2 is also modulated by post-translational modifications, such as phosphorylation and ubiquitination, which can affect its stability and trafficking to the plasma membrane.

Therapeutic Strategies Targeting EAAT2

Given the critical role of EAAT2 in preventing excitotoxicity, enhancing its expression and/or function is a promising therapeutic strategy for a range of neurological disorders. Several approaches are being explored:

-

Transcriptional Activators: Compounds that upregulate EAAT2 gene expression have shown neuroprotective effects in preclinical models. A notable example is the β-lactam antibiotic ceftriaxone, which increases EAAT2 transcription through the NF-κB pathway.

-

Translational Activators: High-throughput screening has identified small molecules that can specifically increase EAAT2 protein expression by enhancing its translation.

-

Positive Allosteric Modulators (PAMs): PAMs are compounds that bind to a site on the transporter distinct from the glutamate binding site and enhance its transport activity. This approach offers the advantage of a rapid onset of action.

Quantitative Data on EAAT2 and Excitotoxicity

The following tables summarize key quantitative data from the literature, providing a comparative overview of EAAT2 function and its modulation.

Table 1: EAAT2 Expression and Function in Neurological Disorders

| Disorder | Brain Region | Change in EAAT2 Protein Level | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | Motor Cortex, Spinal Cord | 30-95% decrease | |

| Alzheimer's Disease (AD) | Hippocampus, Temporal Cortex | Decreased | |

| Parkinson's Disease (PD) animal model | Nigrostriatal pathway | Downregulation | |

| Epilepsy (TLE) | Hippocampus | Decreased |

Table 2: Pharmacological Modulation of EAAT2

| Compound | Mechanism of Action | Effect on EAAT2 | Model System | Reference |

| Ceftriaxone | Transcriptional Activator (via NF-κB) | Increased expression and transport | Primary human fetal astrocytes, animal models | |

| Riluzole | Multiple, including enhanced uptake | Increased uptake activity and protein expression | In vitro and in vivo models | |

| Parawixin1 | Positive Allosteric Modulator | Enhanced glutamate uptake | In vitro assays | |

| GT951 | Positive Allosteric Modulator | Enhanced glutamate uptake | In vitro assays |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of EAAT2 and glutamate excitotoxicity. Below are protocols for key experiments.

Glutamate Uptake Assay

This assay measures the functional activity of glutamate transporters.

Materials:

-

Cell culture (e.g., primary astrocytes, COS-7 cells expressing EAAT2, or synaptosomes)

-

[3H]-L-glutamate (radiolabeled glutamate)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

-

Test compounds (activators or inhibitors)

Procedure:

-

Cell Preparation: Plate cells in a 96-well format and culture until confluent.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 10 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add [3H]-L-glutamate to a final concentration of 50 nM to each well to initiate the uptake.

-

Incubation: Incubate for a precise duration (e.g., 10 minutes) at room temperature.

-

Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Non-specific uptake can be determined in the presence of a potent glutamate transporter inhibitor like TBOA. Calculate EC50 or IC50 values for test compounds.

In Vitro Excitotoxicity Assay

This assay assesses neuronal cell death induced by excessive glutamate.

Materials:

-

Primary cortical or hippocampal neuron cultures

-

Glutamate

-

Neurobasal medium and supplements

-

Cell viability assays (e.g., Propidium Iodide staining, LDH assay, or measurement of mitochondrial membrane potential with dyes like Rhodamine-123)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture primary neurons for a sufficient period (e.g., 14-16 days in vitro) to allow for maturation.

-

Induction of Excitotoxicity: Expose the neuronal cultures to neurotoxic concentrations of glutamate for a defined period (e.g., 5 minutes to several hours).

-

Treatment: Co-treat with neuroprotective test compounds or pre-treat before glutamate exposure.

-

Assessment of Cell Viability:

-

Propidium Iodide (PI) Staining: After the treatment period, incubate the cells with PI, a fluorescent dye that enters cells with compromised membranes.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell lysis.

-

Mitochondrial Membrane Potential: Use fluorescent dyes like Rhodamine-123 to monitor changes in mitochondrial membrane potential, an early indicator of cell stress.

-

-

Quantification: Quantify the number of dead cells (PI-positive) or the amount of LDH released and compare between different treatment groups.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to EAAT2 and glutamate excitotoxicity.

Caption: The Glutamate Excitotoxicity Cascade.

Caption: Transcriptional Regulation of EAAT2.

Caption: Workflow for a Glutamate Uptake Assay.

Conclusion and Future Directions

EAAT2 is a pivotal player in maintaining glutamate homeostasis and protecting neurons from excitotoxic damage. Its dysfunction is a common feature in a multitude of devastating neurological disorders. The intricate regulation of EAAT2 at transcriptional, translational, and post-translational levels presents numerous opportunities for the development of novel therapeutics. The advancement of EAAT2 activators, including transcriptional and translational enhancers and positive allosteric modulators, holds significant promise for mitigating excitotoxicity and altering the course of these diseases. Future research should focus on elucidating the precise regulatory mechanisms of EAAT2 in different disease contexts, identifying novel and more potent EAAT2-targeting compounds with favorable pharmacokinetic properties, and translating these findings into effective clinical therapies.

References

Foundational Research on Selective EAAT2 Positive Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on selective positive allosteric modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2, the predominant glutamate transporter in the central nervous system, is critical for maintaining glutamate homeostasis and preventing excitotoxicity.[1][2][3][4][5] Consequently, enhancing its function through positive allosteric modulation represents a promising therapeutic strategy for a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Core Concepts of Selective EAAT2 PAMs

Selective EAAT2 PAMs are small molecules that bind to an allosteric site on the EAAT2 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases the efficiency of glutamate uptake, thereby reducing extracellular glutamate levels without directly activating glutamate receptors. This mechanism of action is expected to have a favorable safety profile compared to direct glutamate receptor antagonists. The primary goal in this field is to develop drug-like, CNS-penetrant EAAT2 PAMs for in vivo studies and potential clinical translation.

Quantitative Data Summary

The following table summarizes the in vitro potency and efficacy of key selective EAAT2 PAMs identified in foundational research. The data is primarily derived from glutamate uptake assays in transfected cell lines.

| Compound Name | Alternative Name | Selective EAAT2 PAM Activity (EC50) | Maximum Efficacy (% of control) | Notes | Reference |

| GT949 | - | 0.26 ± 0.03 nM | ~170% | An early generation, highly potent but lipophilic compound with poor metabolic stability. No effect on EAAT1 and EAAT3. | |

| Compound 4 | DA-023 | 1.0 ± 0.8 nM | 157.3 ± 10.3% | Identified as a selective EAAT2 PAM with reduced lipophilicity compared to GT949. No effects on EAAT1 or EAAT3-mediated uptake. | |

| Compound 40 | NA-014 | 3.5 ± 2.0 nM | 167.3 ± 8.3% | A selective EAAT2 PAM considered as a tool compound for in vivo studies. No effects on EAAT1 or EAAT3-mediated uptake. | |

| (R)-AS-1 | Compound 15 | 25 ± 21 nM | 174 ± 13% | Shows favorable anticonvulsant and safety profiles, with good membrane permeability and metabolic stability. | |

| GT951 | Compound 13 | Not specified | Not specified | Considered a potent mediator of glutamate excitotoxicity. | |

| GTS511 | Compound 14 | 3.8 ± 2.2 nM | Not specified | An optimized compound with more favorable drug-like properties than GT951. |

Key Experimental Protocols

The characterization of selective EAAT2 PAMs relies on a series of well-defined in vitro and in vivo experiments.

In Vitro Glutamate Uptake Assay

This is the primary assay for determining the potency and efficacy of EAAT2 PAMs.

Objective: To measure the effect of a compound on the rate of radiolabeled glutamate uptake into cells expressing a specific EAAT subtype.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.

-

Assay Preparation: Transfected cells are plated in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: The uptake assay is initiated by adding a solution containing a fixed concentration of L-[³H]glutamate.

-

Uptake Termination: After a defined period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of intracellular L-[³H]glutamate is quantified using liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine EC50 and maximal efficacy values.

Neuroprotection Assays

These assays assess the ability of EAAT2 PAMs to protect neurons from excitotoxic insults.

Objective: To determine if enhancing EAAT2 activity can prevent neuronal cell death caused by excessive glutamate.

Methodology:

-

Primary Culture: Primary neuron-glia cultures are prepared.

-

Excitotoxic Insult: Excitotoxicity is induced by exposing the cultures to high concentrations of glutamate or by oxygen-glucose deprivation (OGD).

-

Compound Treatment: The cultures are treated with the EAAT2 PAM before, during, or after the excitotoxic insult.

-

Cell Viability Assessment: Neuronal cell death is quantified using methods such as lactate dehydrogenase (LDH) release assays or fluorescent viability stains.

-

Data Analysis: The neuroprotective effect of the compound is determined by comparing cell viability in treated versus untreated cultures.

Visualizations: Pathways and Workflows

Signaling Pathway for EAAT2 Upregulation

While PAMs act directly on the transporter, other mechanisms can increase EAAT2 expression, such as through the NF-κB signaling pathway.

Caption: NF-κB signaling pathway leading to transcriptional upregulation of EAAT2.

Experimental Workflow for EAAT2 PAM Discovery and Validation

The process of identifying and validating novel selective EAAT2 PAMs follows a structured workflow.

Caption: A typical workflow for the discovery and preclinical validation of selective EAAT2 PAMs.

Logical Relationship of EAAT2 Modulation and Neuroprotection

The therapeutic rationale for EAAT2 PAMs is based on a clear logical progression from molecular action to cellular effect.

Caption: The logical cascade from EAAT2 PAM binding to neuroprotection.

References

- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 3. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GT 949 In Vitro Neuroprotection Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by excitatory amino acid transporters (EAATs).[1][2] Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), can lead to an accumulation of synaptic glutamate, resulting in excitotoxicity, a key pathological process in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1][2] GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2. It enhances the rate of glutamate uptake by EAAT2 without altering substrate affinity. This mechanism suggests that this compound could be a promising neuroprotective agent by preventing glutamate-mediated excitotoxicity.

These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model of glutamate-induced excitotoxicity in primary cortical neuron-glia co-cultures.

Data Presentation

The following tables summarize quantitative data from in vitro neuroprotection assays with this compound.

Table 1: Neuroprotective Effect of this compound on Neuronal Survival Following Acute Glutamate Insult

| Treatment Group | Neuronal Survival (% of Baseline) |

| Vehicle Control | 100% |

| 100 µM Glutamate | 55 ± 12% |

| 10 nM this compound + 100 µM Glutamate | 87 ± 15% |

| GT 996 (inactive analog) + 100 µM Glutamate | No significant increase |

| AP-V (positive control) + 100 µM Glutamate | 93 ± 6% |

| Data adapted from studies on primary cortical neuron-glia cultures. |

Table 2: Efficacy and Selectivity of this compound

| Parameter | Value |

| EC50 for EAAT2 modulation | 0.26 nM |

| Enhancement of glutamate uptake in astrocytes | ~58% |

| Effect on DAT, SERT, NET, or NMDA receptors | No significant effect |

Experimental Protocols

Primary Cortical Neuron-Glia Co-Culture

This protocol describes the preparation of primary cortical neuron-glia co-cultures from rodent embryos, suitable for excitotoxicity studies.

Materials:

-

Timed-pregnant rat or mouse (e.g., Sprague-Dawley rat, E18)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Digestion solution: Papain (20 U/mL) and DNase I (20 U/mL) in dissection medium

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine coated culture plates (e.g., 96-well plates)

-

Glia-conditioned medium (optional, can enhance neuronal survival)

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Aseptically dissect the embryonic cortices in ice-cold dissection medium.

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in the digestion solution at 37°C for 15-20 minutes.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells onto Poly-D-lysine coated plates at a suitable density (e.g., 1 x 10^5 cells/well for a 96-well plate).

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh plating medium. Continue to maintain the cultures with media changes every 2-3 days for at least 14 days in vitro (DIV) to allow for the development of mature neuronal networks and expression of glutamate transporters.

Glutamate-Induced Excitotoxicity Assay

This protocol details the induction of excitotoxicity in mature neuron-glia co-cultures and treatment with this compound.

Materials:

-

Mature primary cortical neuron-glia co-cultures (≥14 DIV)

-

L-glutamic acid stock solution (e.g., 10 mM in sterile water)

-

This compound stock solution (e.g., 10 µM in DMSO)

-

Control compounds:

-

Inactive analog (e.g., GT 996)

-

NMDA receptor antagonist (e.g., AP-V)

-

-

Culture medium

Procedure:

-

On the day of the experiment, prepare serial dilutions of L-glutamic acid and test compounds (this compound, GT 996, AP-V) in pre-warmed culture medium.

-

For acute insult:

-

Remove the culture medium from the wells.

-

Add the medium containing the desired concentration of L-glutamate (e.g., 100 µM) to the cells and incubate for 20 minutes at 37°C.

-

After the incubation, remove the glutamate-containing medium and wash the cells once with fresh medium.

-

Add fresh medium containing this compound (e.g., 10 nM) or control compounds to the respective wells.

-

-

For prolonged insult:

-

Co-incubate the cells with L-glutamate and this compound or control compounds for 24 hours.

-

-

Include appropriate controls:

-

Vehicle control (no glutamate, no test compound)

-

Glutamate-only control (induces cell death)

-

This compound-only control (to assess for any intrinsic toxicity)

-

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Proceed to assess neuroprotection using one of the methods described below.

Assessment of Neuroprotection

This method quantifies the survival of neurons by staining for a neuron-specific marker.

Materials:

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% normal goat serum in PBS

-

Primary antibody: Anti-NeuN or Anti-MAP2 antibody

-

Secondary antibody: Fluorescently-conjugated goat anti-mouse or anti-rabbit IgG

-

Nuclear stain: DAPI

-

Fluorescence microscope

Procedure:

-

After the 24-hour incubation, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of NeuN-positive or MAP2-positive cells per field of view. Neuronal survival is expressed as a percentage of the vehicle-treated control group.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

At the end of the 24-hour treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 4 hours at room temperature, protected from light, with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control group.

Visualizations

Caption: Experimental workflow for the this compound in vitro neuroprotection assay.

Caption: Proposed signaling pathway of this compound's neuroprotective action.

References

Application Notes and Protocols for GT 949 Glutamate Uptake Assay in Transfected Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1][2] The EAAT family consists of five subtypes (EAAT1-5), with EAAT2 (also known as GLT-1) being responsible for the majority of glutamate uptake in the brain.[1] Dysregulation of glutamate transport is implicated in various neurological disorders, making EAATs attractive therapeutic targets.[2]

GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[3] It enhances the rate of glutamate translocation without affecting the substrate binding affinity. This property makes this compound a valuable tool for studying the physiological roles of EAAT2 and for the development of novel neuroprotective therapies. These application notes provide detailed protocols for utilizing this compound in glutamate uptake assays using transfected cells, a common in vitro model for studying transporter function.

Mechanism of Action

This compound acts as a positive allosteric modulator of the EAAT2 transporter. This means it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's activity. Specifically, this compound increases the maximal velocity (Vmax) of glutamate transport without significantly altering the affinity (Km) of the transporter for glutamate. The neuroprotective effects of this compound are attributed to its ability to increase the clearance of excess extracellular glutamate, thereby preventing excitotoxicity. The activity of this compound is dependent on a functional EAAT2 transporter, as its effects can be blocked by selective EAAT2 inhibitors like WAY 213613.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from studies using transfected cells.

Table 1: Potency and Efficacy of this compound on EAAT2-mediated Glutamate Uptake in Transfected COS-7 Cells

| Parameter | Value | Reference |

| EC50 | 0.26 ± 0.03 nM | |

| Efficacy (% increase in uptake) | ~70% |

Table 2: Selectivity of this compound for EAAT Subtypes in Transfected COS-7 Cells

| Transporter | Effect of this compound | Reference |

| EAAT1 | No effect | |

| EAAT2 | Potentiation | |

| EAAT3 | No effect |

Table 3: Kinetic Analysis of this compound on EAAT2-mediated Glutamate Uptake in Transfected COS-7 Cells

| Parameter | Effect of this compound | Reference |

| Vmax (maximal velocity) | Increased by ~47% | |

| Km (substrate affinity) | No significant change |

Experimental Protocols

Protocol 1: Transient Transfection of COS-7 Cells with EAATs

This protocol describes the transient transfection of COS-7 cells for the expression of EAATs, a prerequisite for the glutamate uptake assay.

Materials:

-

COS-7 cells (ATCC, cat. no. CRL-1651)

-

cDNAs for human EAAT1, EAAT2, and EAAT3 (e.g., Addgene)

-

Empty vector DNA (e.g., CMV) for background control

-

Serum-free Opti-MEM (e.g., Thermo Fisher, cat. no. 31985062)

-

Transfection reagent (e.g., Trans-IT-LT1, Mirus Bio, cat. no. MIR 2304)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

6-well plates

-

0.05% trypsin/0.53 mM EDTA

Procedure:

-

Cell Seeding: The day before transfection, seed COS-7 cells in 6-well plates at a density that will result in ~60% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2.5 µg of plasmid DNA (EAAT cDNA or empty vector) into serum-free Opti-MEM to a final volume of 250 µL.

-

Add 7.5 µL of transfection reagent to the diluted DNA solution.

-

Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Replace the culture medium in each well with fresh, pre-warmed DMEM with 10% FBS.

-

Add the 250 µL of the DNA-transfection reagent complex dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for gene expression.

Protocol 2: [3H]-L-Glutamate Uptake Assay in Transfected COS-7 Cells

This protocol details the measurement of glutamate uptake in transiently transfected COS-7 cells using radiolabeled glutamate.

Materials:

-

Transfected COS-7 cells (from Protocol 1) in 24-well plates (seeded from the 6-well plates)

-

This compound (Tocris Bioscience or R&D Systems)

-

[3H]-L-glutamic acid

-

WAY 213613 (for inhibition control)

-

Phosphate-Buffered Saline with calcium and magnesium (PBS-CM)

-

Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Plating: 24 hours post-transfection, trypsinize the cells and seed them into 24-well plates at a density of approximately 50,000 cells per well. Allow the cells to attach and grow for another 24 hours.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in PBS-CM.

-

Wash the cells twice with warm PBS-CM.

-

Add the desired concentrations of this compound (or vehicle for control) to the wells.

-

Incubate for 10 minutes at 37°C.

-

-

Glutamate Uptake:

-

Prepare a solution of [3H]-L-glutamate in PBS-CM (e.g., 50 nM final concentration).

-

Add the [3H]-L-glutamate solution to each well.

-

Incubate for 5-10 minutes at 37°C. The uptake should be within the linear range.

-

-

Termination and Washing:

-

Rapidly aspirate the radioactive solution.

-

Wash the cells three times with ice-cold PBS-CM to remove extracellular [3H]-L-glutamate.

-

-

Cell Lysis:

-

Add lysis buffer to each well and incubate for at least 20 minutes on a shaker to ensure complete cell lysis.

-

-

Scintillation Counting:

-

Transfer the lysate from each well into a scintillation vial.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background DPM (from cells transfected with the empty vector) from the DPM of EAAT-transfected cells.

-

Normalize the data to the vehicle control (100%).

-

Plot the percentage of glutamate uptake against the logarithm of the this compound concentration to determine the EC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Visualizations

Caption: Experimental workflow for the this compound glutamate uptake assay in transfected cells.

Caption: Signaling pathway illustrating the mechanism of action of this compound on the EAAT2 transporter.

References

- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

GT 949: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2)[1][2][3][4][5]. EAAT2 is the primary transporter responsible for the clearance of the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system. Dysregulation of glutamate transport is implicated in numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. By enhancing the function of EAAT2, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated excitotoxicity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and therapeutic potential.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site. This binding event enhances the maximal transport velocity (Vmax) of glutamate uptake without significantly affecting the transporter's affinity for glutamate (Km). This leads to a more efficient clearing of synaptic glutamate, thereby reducing neuronal hyperexcitability and protecting against excitotoxic cell death. This compound is highly selective for EAAT2, showing no significant activity at EAAT1 or EAAT3, nor at dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters, or NMDA receptors.

A diagram illustrating the proposed mechanism of action is provided below.

Caption: Mechanism of this compound action at the synapse.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| EC50 | EAAT2-transfected cells | 0.26 ± 0.03 nM | |

| Vmax Increase | EAAT2-transfected cells | ~47% | |

| Glutamate Uptake Enhancement | Cultured Astrocytes | ~58% |

Table 2: Potency of this compound Racemic Mixture and Enantiomers in Cultured Astrocytes

| Compound | EC50 | Reference |

| Racemic Mixture | 1 ± 0.07 nM | |

| Enantiomer A | 0.5 ± 0.04 nM | |

| Enantiomer B | 15 ± 1.3 nM |

Table 3: Solubility and Storage of this compound

| Parameter | Details | Reference |

| Solvent | DMSO | |

| Stock Solution Concentration | Up to 100 mM | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (In Solvent) | -80°C for up to 2 years |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A crucial first step for in vitro experiments is the correct preparation of a stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 527.66 g/mol ), dissolve 5.28 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Protocol 2: Glutamate Uptake Assay in EAAT2-Transfected Cells

This protocol is designed to measure the effect of this compound on glutamate uptake in a controlled cellular environment.

Caption: Workflow for a radiolabeled glutamate uptake assay.

Materials:

-

EAAT2-transfected cells (e.g., COS-7 or HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

³H-L-glutamate

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Cell lysis buffer

-

Scintillation cocktail

-

24-well cell culture plates

Procedure:

-

Seed EAAT2-transfected cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Prepare serial dilutions of this compound in assay buffer from the stock solution. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Add the this compound dilutions or vehicle to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding ³H-L-glutamate to a final concentration of approximately 50 nM.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes on a shaker.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the data to the protein concentration in each well, determined by a standard protein assay.

Protocol 3: Neuroprotection Assay in Primary Neuronal Cultures

This protocol assesses the ability of this compound to protect neurons from excitotoxic cell death.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Glutamate or NMDA (as the excitotoxic insult)

-

This compound stock solution

-

Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)

-

96-well cell culture plates

Procedure:

-

Plate primary neurons in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).

-

Culture the neurons for at least 7 days in vitro to allow for maturation.

-

Prepare different concentrations of this compound in the culture medium.

-

Pre-treat the neurons with the this compound dilutions or vehicle control for 1-24 hours.

-

Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100 µM) to the wells (excluding the negative control wells).

-

Co-incubate with the excitotoxic agent and this compound for the desired duration (e.g., 24 hours).

-

Assess cell viability using a standard assay according to the manufacturer's instructions. For example, for an MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Concluding Remarks

This compound is a valuable research tool for investigating the role of EAAT2 in health and disease. The protocols outlined above provide a framework for studying its effects in various cell culture models. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of experimental design, including appropriate controls and concentration ranges, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for GT-949 in Huntington's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. A key pathological feature of HD is glutamate excitotoxicity, which leads to neuronal cell death. The excitatory amino acid transporter 2 (EAAT2), predominantly found on astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft. Consequently, enhancing EAAT2 activity presents a promising therapeutic strategy for mitigating excitotoxicity in HD.

GT-949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2] It is proposed to enhance the rate of glutamate translocation without affecting substrate affinity.[1][3] Preclinical studies in a Drosophila model of Huntington's disease have suggested that EAAT2 activation can ameliorate motor and cognitive impairments.[4] However, it is important to note that recent studies using specific in vitro assays have raised questions about the activity of GT-949 as an EAAT2 activator, highlighting the need for further investigation under various experimental conditions.

These application notes provide an overview of the preclinical data for EAAT2 modulators related to GT-949 in a Huntington's disease model and detailed protocols for key experiments.

Data Presentation

In Vitro Efficacy of GT-949

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.26 nM | COS-7 cells transfected with EAAT2 | |

| Vmax Increase | ~47% | EAAT2-transfected cells | |

| Effect on KM | No statistically significant difference | EAAT2-transfected cells | |

| Selectivity | No effect on EAAT1 or EAAT3 | COS-7 cells transfected with EAAT1, EAAT2, or EAAT3 |

Preclinical Efficacy of Related EAAT2 Activators in a Drosophila HD Model

Studies were conducted using the related EAAT2 activators GT951, GTS467, and GTS551 in a transgenic Drosophila HD model expressing human huntingtin with expanded repeats (Htt128Q).

| Experimental Outcome | Compound(s) | Key Findings | Reference |

| Motor Function | GT951, GTS467, GTS551 | Significantly restored motor function over a wide dose range. | |

| Learning and Memory | GT951, GTS467, GTS551 | Significantly improved olfactory associative learning and short-term memory. | |

| Middle-Term Memory | GT951, GTS551 | Improved middle-term memory in a low-performing group. | |

| Survival | GT951, GTS551 | Partially protected against early mortality. | |

| Gene Expression | GT951, GTS467, GTS551 | Induced epigenetic expression of the Drosophila EAAT2 homolog. |

Signaling Pathway

Experimental Protocols

Glutamate Uptake Assay in Cultured Astrocytes